molecular formula C37H49I2N3O3Ru B6289684 [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide CAS No. 1874265-00-5

[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide

Cat. No.: B6289684
CAS No.: 1874265-00-5
M. Wt: 938.7 g/mol
InChI Key: VPCSKCGOGWWBSF-UHFFFAOYSA-L
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Description

1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene: ruthenium(II) diiodide is a complex organometallic compound featuring a ruthenium center coordinated to a ligand derived from imidazolidin-2-ylidene and a nitro-substituted benzylidene group[_{{{CITATION{{{_1{Product: 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene with 2-i-propoxy-5-nitrobenzaldehyde in the presence of ruthenium(II) iodide[_{{{CITATION{{{1{Product: [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i ...](https://www.strem.com/product/44-0782). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the solvent used can vary, with common choices being dichloromethane or acetonitrile[{{{CITATION{{{1{Product: 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i .... The reaction mixture is heated to reflux for several hours to ensure complete complexation[{{{CITATION{{{_1{Product: 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i ....

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can be scaled up efficiently. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The nitro group on the benzylidene ligand can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The compound can be reduced to form the corresponding amine derivatives.

  • Substitution: : The iodide ligands can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

  • Substitution: : Nucleophiles such as alkyl lithium compounds, Grignard reagents, and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, amides.

  • Substitution: : Alkylated or arylated derivatives of the original compound.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Catalysis: : It can act as a catalyst in various organic reactions, such as cross-coupling reactions and olefin metathesis[_{{{CITATION{{{1{Product: 1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i ...[{{{CITATION{{{_2{Samarium( ii ) iodide-mediated reactions applied to natural product ...](https://pubs.rsc.org/en/content/articlehtml/2022/ra/d1ra08163b).

  • Organic Synthesis: : It can be used to synthesize complex organic molecules, including pharmaceuticals and natural products.

  • Materials Science: : The compound's unique properties make it suitable for use in the development of new materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in catalysis, the ruthenium center can facilitate the formation of intermediates and transition states, lowering the activation energy of the reaction. The ligands can also influence the electronic properties of the ruthenium center, affecting its reactivity.

Comparison with Similar Compounds

This compound is similar to other ruthenium-based complexes, such as cisplatin and ruthenium tris(bipyridine) . it is unique in its ligand structure and potential applications. While cisplatin is primarily used in cancer therapy, this compound is more versatile in catalysis and materials science.

Similar Compounds

  • Cisplatin: : Used in cancer therapy.

  • Ruthenium tris(bipyridine): : Used in electrochemistry and photophysics.

  • Ruthenium trichloride: : Used in organic synthesis and catalysis.

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;diiodo-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C10H11NO3.2HI.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCSKCGOGWWBSF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49I2N3O3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

938.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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